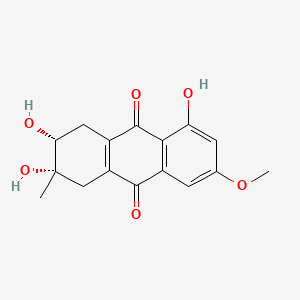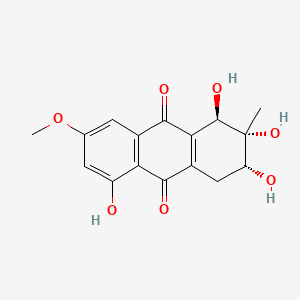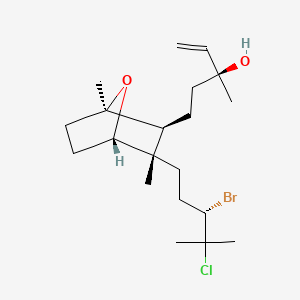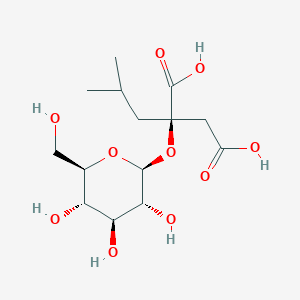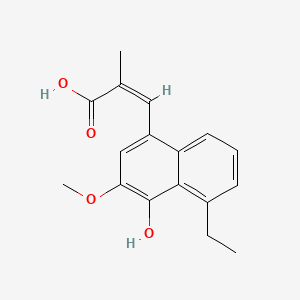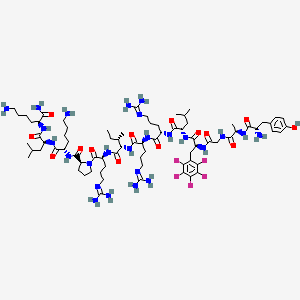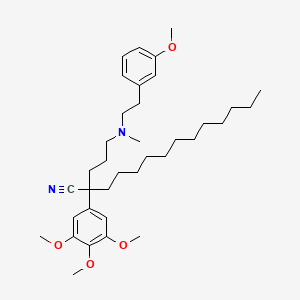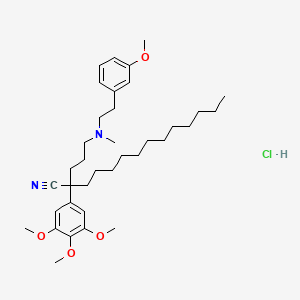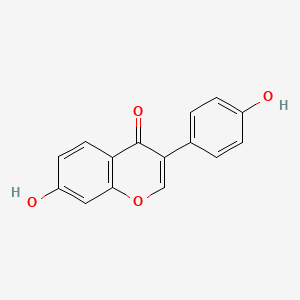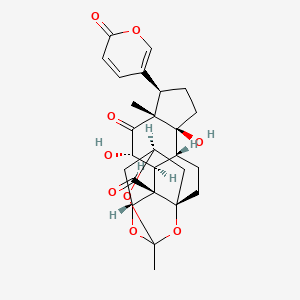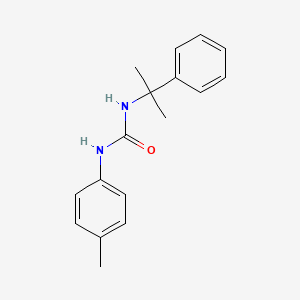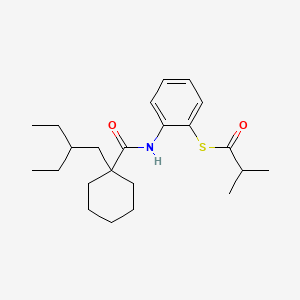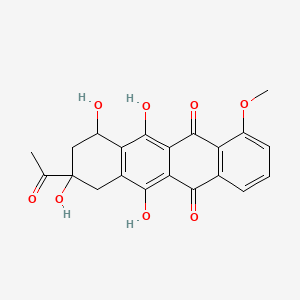
Daunorubicinone
Vue d'ensemble
Description
Daunorubicinone is the aglycone form of the antitumor antibiotic daunorubicin . It is used in combination chemotherapy to treat leukemia . It acts by inhibiting cellular reproduction through interference with DNA replication .
Synthesis Analysis
Synthetic approaches to daunorubicin derivatives containing azide and propargyl fragments have been developed. A series of phosphonate and bisphosphonate derivatives (including those containing P–C–P fragments) were obtained by the methods of click chemistry and by direct amidation .Molecular Structure Analysis
The molecular formula of Daunorubicinone is C21H18O8 . It is structurally characterized as a tetracyclic .Chemical Reactions Analysis
Daunorubicinone has been used as a substrate for the production of two different novel glucoside derivatives via enzymatic glycosylation .Physical And Chemical Properties Analysis
Daunorubicinone is a crystalline solid with a molecular weight of 398.4 .Applications De Recherche Scientifique
Molecular Mechanisms and Antitumor Activity Daunorubicinone's antitumor activity is a double-edged sword, offering significant therapeutic benefits against neoplastic diseases while posing risks of cardiomyopathy and heart failure upon chronic administration. Research has delved into understanding the DNA damage it induces in cancer cells, its interaction with iron and free radicals leading to apoptosis or cardiac damage, and the molecular mechanisms underlying its cardiotoxic synergism with other anticancer agents. These insights are crucial for reevaluating anthracyclines' therapeutic index and exploring cardioprotectants that do not interfere with tumor response (Minotti et al., 2004).
Inhibition of Nucleic Acid Metabolism The effects of daunorubicin on nucleic acid metabolism have been extensively studied, highlighting its potent inhibition of DNA and RNA synthesis within L1210 mouse leukemia cells. This has provided a comparative analysis with other anthracyclines, offering insights into the cellular uptake and metabolic pathways critical for its therapeutic and toxicological profiles (Meriwether & Bachur, 1972).
Self-Association and DNA Intercalation Research has also focused on the physicochemical properties of daunorubicin, investigating its self-association behavior and intercalation with DNA. This has been essential for understanding the molecule's interactions in solution and its inhibitory effects on enzymatic RNA and DNA synthesis, contributing to its antimitotic and cytotoxic activities (Barthelemy-Clavey et al., 1974).
Cardiotoxicity Prevention and Management The serious risk of cardiotoxicity from daunorubicin treatment has led to studies aimed at identifying cardioprotective strategies. For instance, the use of pyridoxal isonicotinoyl hydrazone (PIH) has shown promise in preventing daunorubicin-induced cardiomyopathy in animal models, highlighting the potential of iron chelators in mitigating anthracycline-induced cardiac damage (Šimůnek et al., 2005).
Signaling Pathways Activation The understanding of cell response to daunorubicin has been enriched by studies on the multiple signaling events regulated by the drug, including the sphingomyelin-ceramide pathway, activation of mitogen-activated kinase and stress-activated protein/c-Jun N-terminal kinase, and the role of transcription factors. These pathways, influenced by lipid products, reactive oxygen species, and external stimuli, are crucial for comprehending daunorubicin-induced signaling (Laurent & Jaffrézou, 2001).
Safety And Hazards
Propriétés
IUPAC Name |
(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3/t11-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFDHOWPGULAQF-MQJDWESPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944400 | |
| Record name | (+)-Daunomycinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Daunomycinone | |
CAS RN |
21794-55-8 | |
| Record name | (+)-Daunomycinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21794-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daunomycinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021794558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Daunomycinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8S,10S)-8-Acetyl-6,8,10,11-tetrahydroxy-1-methoxy-7,8,9,10- tetrahydrotetracen-5,12-dion | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAUNOMYCINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN5680X78X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



